molecular formula C8H10FN3O5 B1248731 Fluoroazomycin arabinoside CAS No. 220793-03-3

Fluoroazomycin arabinoside

Cat. No. B1248731
CAS RN: 220793-03-3
M. Wt: 247.18 g/mol
InChI Key: LPZSRGRDVVGMMX-JWXFUTCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoroazomycin arabinoside, also known as FAZA, is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity . Upon administration, this compound is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .


Molecular Structure Analysis

The molecular formula of this compound is C8H10FN3O5 . The exact mass is 247.06 and the molecular weight is 247.180 .


Chemical Reactions Analysis

This compound is synthesized through a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .


Physical And Chemical Properties Analysis

This compound has a rapid distribution throughout the body . It has a more rapid clearance from background than FMISO, resulting in higher target/background ratios .

Scientific Research Applications

Hypoxia Probe Development

Fluoroazomycin arabinoside (FAZA) has been extensively studied as a hypoxia probe. Tritium-labelled FAZA ([3H]-FAZA) is particularly useful for investigating hypoxia. It is safer and easier to handle than the PET tracer [18F]-FAZA when used in cell-based assays. An improved synthesis process for [2H]-FAZA has been developed as a model for tritium radiolabelling, enhancing access to [3H]-FAZA (Zanato, Testa, & Zanda, 2013).

Cancer Diagnosis and Treatment

FAZA is used in cancer clinics as a PET tracer to diagnose tumor hypoxia, contributing to good tumor-to-background ratios and high image contrast. However, its uptake is not facilitated by cellular nucleoside transporters and relies solely on diffusion. The development of novel azomycin nucleosides, like β-2-FAZA and β-3-FAZL, aims to improve uptake and sensitizer enhancement ratios for cancer treatment (Kumar et al., 2009).

Tumor Hypoxia and Perfusion Analysis

Multiparametric analysis of the relationship between tumor perfusion and 18F-FAZA uptake has been conducted. This study in non-small cell lung cancer patients showed that spatial variation of 18F-FAZA uptake is not necessarily inversely related to tumor blood flow, suggesting that decreased perfusion might result in flow-limited delivery of 18F-FAZA (Iqbal et al., 2016).

Biodistribution and Pharmacokinetics

Preliminary in vivo biodistribution studies in murine tumor models and pharmacokinetic studies in rats indicated that 3H-FAZA has similar biodistribution, tumor uptake, and pharmacokinetic properties to 123I-IAZA, a radiopharmaceutical for SPECT-imaging of hypoxic tissues (Kumar et al., 1999).

Lung Cancer and Targeted Therapeutics

FAZA's role in evaluating lung cancer models for targeted therapeutics has been studied. Different patterns of hypoxia in mouse models of lung cancer were compared using FAZA positron emission tomography. This comparison is crucial for translating experimental methods from bench to bedside (Graves et al., 2010).

Prognostic Value in Advanced Lung Cancer

The prognostic value of PET/CT using FAZA in advanced non-small-cell lung cancer patients has been evaluated. FAZA uptake, especially in lymph nodes, was found to be predictive of treatment outcomes, suggesting its importance in characterizing lymph node metastases (Saga et al., 2015).

Head and Neck Cancer Imaging

FAZA has been used in PET imaging to assess tumor hypoxia in head and neck cancer. This method allows for pretreatment assessment of hypoxia, potentially guiding more aggressive treatment approaches and individualized therapy (Halmos et al., 2014).

Hypoxia Imaging in Radiation Therapy

The predictive value of 18F-FAZA PET in the success of hypoxia-directed radiochemotherapy using tirapazamine was evaluated. This study supports the idea that hypoxia imaging using 18F-FAZA PET can predict the success of radiochemotherapy in tumor-bearing mice, offering a pathway for individualized tumor treatment (Beck et al., 2007).

Mechanism of Action

Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules . This provides a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .

Safety and Hazards

The effective dose of Fluoroazomycin arabinoside is 0.015 mSv/MBq . The organ doses are: urinary bladder wall, 0.047 mGy/MBq; uterus, 0.020 mGy/MBq; heart wall, 0.018 mGy/MBq; kidneys, 0.017 mGy/MBq .

Future Directions

Fluoroazomycin arabinoside is currently under investigation in clinical trials . It shows promising preliminary results in imaging hypoxia in various types of cancer, including head and neck squamous cell carcinoma, non-small cell lung carcinoma, cervical carcinoma, and glioma .

Biochemical Analysis

Biochemical Properties

Fluoroazomycin arabinoside plays a crucial role in biochemical reactions by interacting with various biomolecules. It is known to bind to hypoxic cells due to its nitroimidazole moiety, which undergoes bioreduction in low-oxygen environments. This bioreduction process involves enzymes such as nitroreductases, which convert the nitro group to a hydroxylamine or amine, allowing the compound to bind covalently to cellular macromolecules . This interaction is specific to hypoxic cells, making this compound an effective marker for hypoxia.

Cellular Effects

This compound affects various types of cells by targeting hypoxic regions. In hypoxic tumor cells, it accumulates due to the bioreduction process, leading to enhanced imaging contrast in PET scans. This accumulation can influence cell signaling pathways, gene expression, and cellular metabolism by marking hypoxic cells for further analysis or treatment . The compound’s ability to highlight hypoxic regions aids in the assessment of tumor aggressiveness and potential treatment resistance.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to hypoxic cells. Upon entering a hypoxic cell, the nitro group of this compound is reduced by nitroreductases, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules . This binding process is specific to hypoxic conditions, ensuring that the compound selectively marks hypoxic cells without affecting normoxic cells. This selective binding is crucial for its effectiveness in PET imaging.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly distributed throughout the body and cleared from non-target tissues, resulting in higher target-to-background ratios . Over time, the stability and degradation of this compound can influence its imaging effectiveness. Long-term studies have shown that the compound remains stable under hypoxic conditions, maintaining its ability to mark hypoxic cells for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively highlights hypoxic regions without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is essential to optimize the dosage to balance imaging effectiveness and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include its bioreduction by nitroreductases. This process is crucial for its selective binding to hypoxic cells. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in imaging and therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization to hypoxic regions. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size, which affect its ability to penetrate cell membranes and accumulate in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within hypoxic regions of cells. It is directed to these regions through its bioreduction process, which is specific to low-oxygen environments . The compound’s activity and function are influenced by its localization, as it binds to cellular macromolecules within hypoxic cells. This targeting is facilitated by post-translational modifications and other cellular signals that direct the compound to specific compartments or organelles.

properties

IUPAC Name

(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZSRGRDVVGMMX-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220793-03-3
Record name Fluoroazomycin arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220793033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOROAZOMYCIN ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR3UU6P48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroazomycin arabinoside
Reactant of Route 2
Fluoroazomycin arabinoside
Reactant of Route 3
Fluoroazomycin arabinoside
Reactant of Route 4
Fluoroazomycin arabinoside
Reactant of Route 5
Fluoroazomycin arabinoside
Reactant of Route 6
Fluoroazomycin arabinoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.